

A Technical Guide to DL-Valine-d8: Structure and Molecular Properties

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Compound of Interest		
Compound Name:	DL-Valine-d8	
Cat. No.:	B1590158	Get Quote

This technical guide provides a concise overview of the core structural and molecular characteristics of **DL-Valine-d8**, an isotopically labeled form of the amino acid valine. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Core Molecular Data

The fundamental properties of **DL-Valine-d8** are summarized in the table below. This data is critical for a range of applications, from metabolic research to use as an internal standard in mass spectrometry-based quantification.

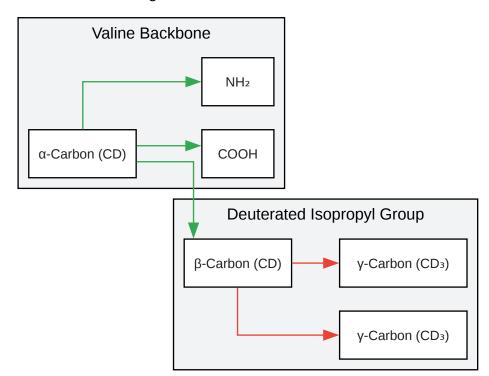
Property	Value	Source
Molecular Weight	125.20 g/mol	[1][2][3][4][5]
Chemical Formula	C5H3D8NO2	
Linear Formula	(CD3)2CDCD(NH2)CO2H	_
IUPAC Name	(2S)-2-amino-2,3,4,4,4- pentadeuterio-3- (trideuteriomethyl)butanoic acid	
CAS Number	35045-72-8	



Structural Representation

DL-Valine-d8 is a deuterated analog of DL-Valine, where eight hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is key to its utility in various analytical and research applications. The positions of deuterium labeling are on the isopropyl group and the alpha-carbon.

The logical relationship and structure of **DL-Valine-d8** can be visualized as follows:



Logical Structure of DL-Valine-d8

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Logical structure of **DL-Valine-d8**.

Experimental Applications and Methodologies

The primary utility of **DL-Valine-d8** stems from its increased mass due to the deuterium atoms. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Typical Experimental Workflow: Isotope Dilution Mass Spectrometry



A common application for **DL-Valine-d8** is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the accurate quantification of endogenous valine in biological samples. A generalized workflow for this application is outlined below.

Biological Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking with a known concentration of DL-Valine-d8 Extraction of Amino Acids Chemical Derivatization (Optional) LC-MS/MS Analysis Quantification of Endogenous Valine

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Generalized ID-MS workflow with **DL-Valine-d8**.

Methodology for LC-MS/MS Analysis:

 Chromatographic Separation: A reversed-phase or HILIC liquid chromatography column is typically used to separate valine from other amino acids and matrix components. The mobile



phases often consist of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

- Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both endogenous valine and **DL-Valine-d8** are monitored.
- Quantification: The ratio of the peak area of endogenous valine to the peak area of the DL-Valine-d8 internal standard is calculated. This ratio is then used to determine the concentration of endogenous valine in the original sample by comparing it to a calibration curve.

The use of a stable isotope-labeled internal standard like **DL-Valine-d8** is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses.

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References

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